4-Fluorothiophenol potassium salt
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Overview
Description
4-Fluorothiophenol potassium salt is an organosulfur compound with the molecular formula C6H4FSK It is a derivative of thiophenol, where a fluorine atom is substituted at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Fluorothiophenol potassium salt typically involves the reaction of 4-fluorobenzenesulfonyl chloride with sodium hydrogen sulfite solution to form sodium 4-fluorobenzenesulfinate. This intermediate is then reduced with sulfur dioxide to yield 4,4’-difluorodiphenyl disulfide, which is subsequently reacted with sodium borohydride in a water-miscible inert organic solvent to produce 4-fluorothiophenol. The final step involves the neutralization of 4-fluorothiophenol with potassium hydroxide to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Fluorothiophenol potassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reactions often involve bases such as potassium carbonate and catalysts like copper(I) iodide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
4-Fluorothiophenol potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluorothiophenol potassium salt involves its interaction with various molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect protein structure and function, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorothiophenol
- 4-Bromothiophenol
- 4-Methylthiophenol
- 4-Nitrothiophenol
Uniqueness
4-Fluorothiophenol potassium salt is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain substitution reactions compared to its chloro, bromo, and methyl counterparts. Additionally, the fluorine atom can influence the compound’s biological activity, making it a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
potassium;4-fluorobenzenethiolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FS.K/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLXFZSWOBWFMB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)[S-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FKS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635671 |
Source
|
Record name | Potassium 4-fluorobenzene-1-thiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132130-83-7 |
Source
|
Record name | Potassium 4-fluorobenzene-1-thiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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